![molecular formula C17H16N8O5 B14481685 N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid CAS No. 64801-57-6](/img/structure/B14481685.png)
N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid is a complex organic compound that belongs to the class of pteridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid typically involves multiple steps, starting from the basic building blocks of pteridine and pyridine derivatives. The process often includes:
Formation of the pteridine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the pyridine moiety: This is achieved through a series of substitution reactions, where the pyridine ring is introduced to the pteridine core.
Coupling with L-glutamic acid: The final step involves the coupling of the pteridine-pyridine intermediate with L-glutamic acid using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting key enzymes involved in folate metabolism, such as dihydrofolate reductase. This inhibition disrupts the synthesis of nucleotides, thereby affecting DNA replication and cell division. The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: Another antifolate compound used in cancer therapy.
Pemetrexed: A multi-targeted antifolate used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Pralatrexate: A folate analog metabolic inhibitor used for the treatment of peripheral T-cell lymphoma.
Uniqueness
N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid is unique due to its specific structure, which allows it to interact with multiple targets within the folate metabolism pathway. This multi-targeted approach enhances its efficacy and reduces the likelihood of resistance development compared to other similar compounds.
Eigenschaften
CAS-Nummer |
64801-57-6 |
|---|---|
Molekularformel |
C17H16N8O5 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
(2S)-2-[[6-(2,4-diaminopteridin-6-yl)pyridine-3-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H16N8O5/c18-13-12-14(25-17(19)24-13)21-6-10(22-12)8-2-1-7(5-20-8)15(28)23-9(16(29)30)3-4-11(26)27/h1-2,5-6,9H,3-4H2,(H,23,28)(H,26,27)(H,29,30)(H4,18,19,21,24,25)/t9-/m0/s1 |
InChI-Schlüssel |
ZUZRPPSGNCLKHY-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC(=NC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
Kanonische SMILES |
C1=CC(=NC=C1C(=O)NC(CCC(=O)O)C(=O)O)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene](/img/structure/B14481610.png)
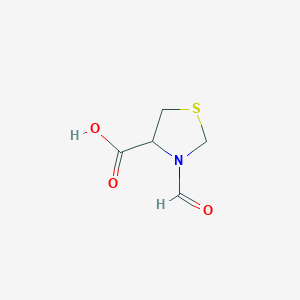
![2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide](/img/structure/B14481625.png)
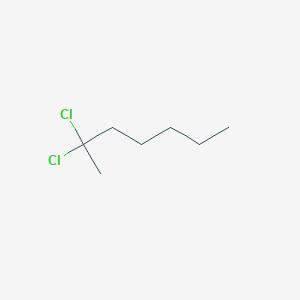
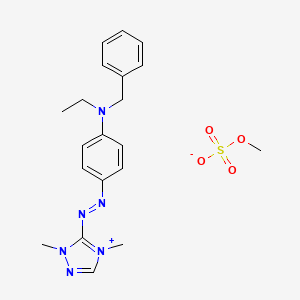
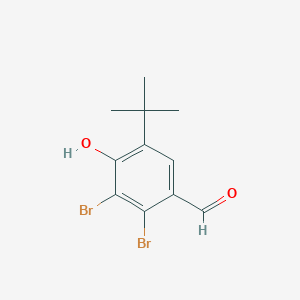

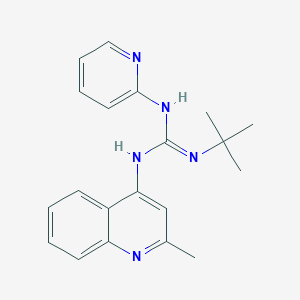
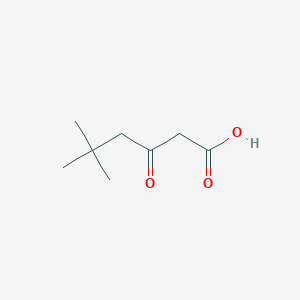
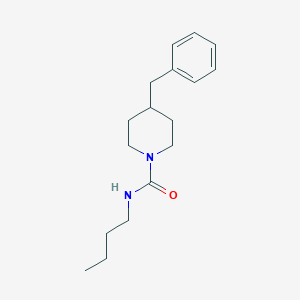
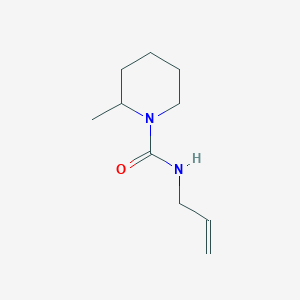
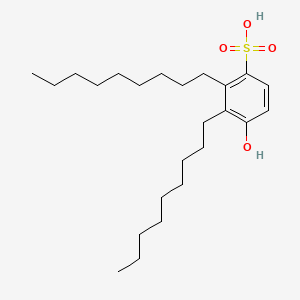
![2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14481687.png)
